molecular formula C11H14O3 B14847648 2-(Tert-butoxy)-5-hydroxybenzaldehyde

2-(Tert-butoxy)-5-hydroxybenzaldehyde

Cat. No.: B14847648
M. Wt: 194.23 g/mol
InChI Key: LZPHLILUNDMESR-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-5-hydroxybenzaldehyde is an aromatic aldehyde featuring a tert-butoxy group (–O–C(CH₃)₃) at position 2 and a hydroxyl (–OH) group at position 5. This compound combines steric hindrance from the bulky tert-butoxy group with the polarity of the hydroxyl group, making it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

5-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzaldehyde

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-7,13H,1-3H3

InChI Key

LZPHLILUNDMESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-5-hydroxybenzaldehyde typically involves the protection of the hydroxy group followed by formylation. One common method is the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butoxy group. The hydroxy group is then protected, and the formylation is carried out using reagents such as dichloromethyl methyl ether (DCM) and a Lewis acid like titanium tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group in a controlled manner, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: 2-(Tert-butoxy)-5-hydroxybenzoic acid.

    Reduction: 2-(Tert-butoxy)-5-hydroxybenzyl alcohol.

    Substitution: 2-(Tert-butoxy)-5-chlorobenzaldehyde.

Scientific Research Applications

2-(Tert-butoxy)-5-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-5-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and physical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
2-(Tert-butoxy)-5-hydroxybenzaldehyde C₁₁H₁₄O₃ 194.23 –O–C(CH₃)₃ (2), –OH (5) High steric hindrance; polar
5-tert-Butyl-2-hydroxybenzaldehyde C₁₁H₁₄O₂ 178.23 –C(CH₃)₃ (5), –OH (2) Electron-donating group; less polar
5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde C₁₂H₁₆O₂S 224.31 –C(CH₃)₃ (5), –OH (2), –S–CH₃ (3) Lipophilic; sulfur reactivity
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde C₁₈H₂₀O₂ 268.35 –O–CH₂C₆H₅ (2), –C(CH₃)₃ (5) Low polarity; bulky substituent
Key Observations:

Polarity: The hydroxyl group at position 5 enhances solubility in polar solvents (e.g., water or ethanol) compared to analogs like 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, which lacks a polar group .

Reactivity : The methylthio (–S–CH₃) group in 5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde introduces sulfur-based reactivity (e.g., participation in thiol-ene click chemistry), absent in the target compound .

Regulatory and Commercial Availability

  • Safety: Like 5-tert-Butyl-2-hydroxybenzaldehyde and its methylthio analog, this compound is likely non-hazardous under Regulation (EC) No. 1272/2008, based on regulatory data for similar compounds .
  • Scalability : Suppliers like Georganics offer multi-kilogram batches of analogs (e.g., 5-tert-Butyl-2-hydroxybenzaldehyde), suggesting industrial viability for the target compound .

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